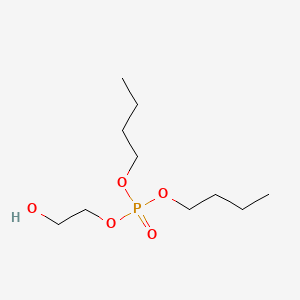
Phosphoric acid, dibutyl 2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, dibutyl 2-hydroxyethyl ester is an organic compound with the molecular formula C10H23O5P. It is a type of phosphoric acid ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, dibutyl 2-hydroxyethyl ester can be synthesized through the esterification of phosphoric acid with 2-hydroxyethyl alcohol and dibutyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2-hydroxyethyl alcohol, and dibutyl alcohol, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, dibutyl 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-hydroxyethyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, dibutyl 2-hydroxyethyl ester has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which phosphoric acid, dibutyl 2-hydroxyethyl ester exerts its effects involves its ability to act as a chelating agent, binding to metal ions and facilitating their removal or transformation. The compound’s ester group can undergo hydrolysis, releasing phosphoric acid and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, dibutyl 2-hydroxyethyl ester can be compared with other similar compounds such as:
Dibutyl phosphate: Similar in structure but lacks the 2-hydroxyethyl group.
Phosphoric acid 2-hydroxyethyl methacrylate ester: Contains a methacrylate group, making it suitable for polymerization reactions.
Triphenyl phosphate: A triester of phosphoric acid with different alkyl groups, used in flame retardants and plasticizers.
The uniqueness of this compound lies in its combination of the dibutyl and 2-hydroxyethyl groups, which confer specific chemical properties and reactivity that are valuable in various applications .
Eigenschaften
CAS-Nummer |
130525-77-8 |
|---|---|
Molekularformel |
C10H23O5P |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
dibutyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-8-13-16(12,15-10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
IHYIUHPLGDTUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


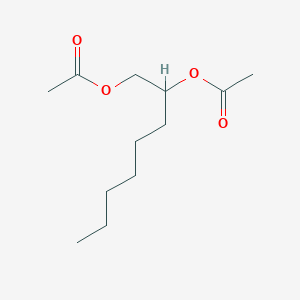

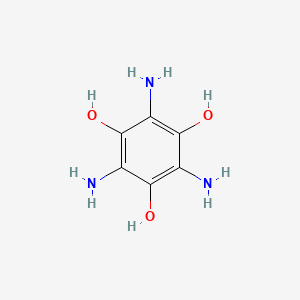
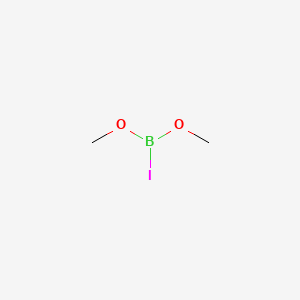
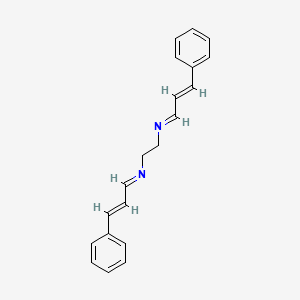
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
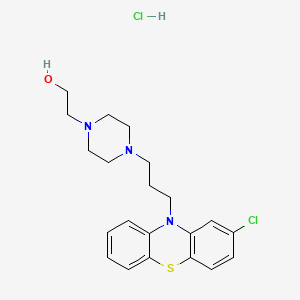
![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
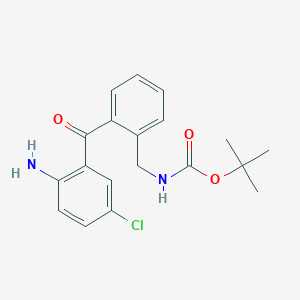
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
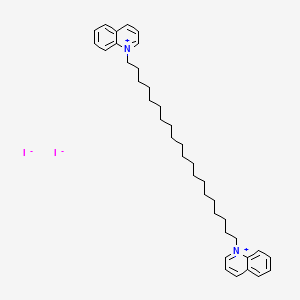
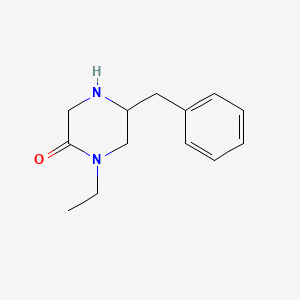
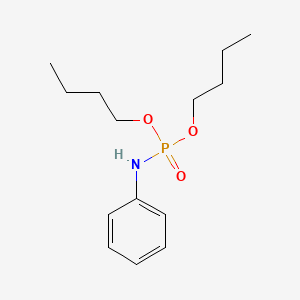
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
